4-Ethynylpyridin

Übersicht

Beschreibung

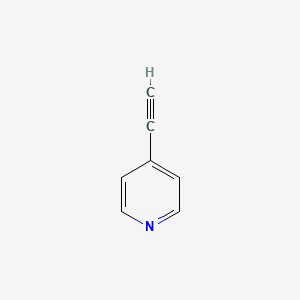

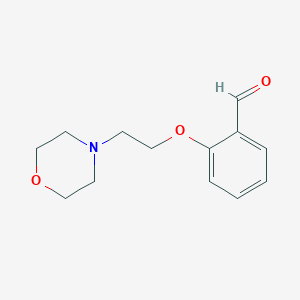

4-Ethynylpyridine is an organic compound with the chemical formula C7H5N. It is a derivative of pyridine, where an ethynyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .

Wissenschaftliche Forschungsanwendungen

4-Ethynylpyridine has numerous applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of metallic complexes and coordination compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of advanced materials and polymers.

Wirkmechanismus

Target of Action

4-Ethynylpyridine is a chemical compound with the molecular formula C7H5N It’s known to act as a ligand for the synthesis of various metallic complexes .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact its bioavailability and distribution within the body.

Biochemische Analyse

Biochemical Properties

4-Ethynylpyridine plays a significant role in biochemical reactions, particularly as a ligand in the synthesis of various metallic complexes . It interacts with enzymes and proteins, forming stable complexes that can influence biochemical pathways. For instance, 4-Ethynylpyridine derivatives have been identified as potent inhibitors of general control nonderepressible 2 (GCN2), a kinase involved in cellular adaptations to amino acid shortages . This interaction highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

4-Ethynylpyridine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Ethynylpyridine derivatives have shown potential in inhibiting GCN2, which plays a critical role in cancer cell survival under nutrient-deprived conditions . This inhibition can lead to altered gene expression and metabolic flux, impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 4-Ethynylpyridine exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with enzymes and proteins, which can result in enzyme inhibition or activation. The inhibition of GCN2 by 4-Ethynylpyridine derivatives is a prime example, where the compound binds to the kinase, preventing its activation and subsequent phosphorylation of the translation initiation factor eIF2α . This mechanism underscores the compound’s ability to modulate protein synthesis and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethynylpyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethynylpyridine and its derivatives maintain stability under various conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure may lead to degradation products that could alter its biochemical activity and cellular effects.

Dosage Effects in Animal Models

The effects of 4-Ethynylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. For instance, high doses of 4-Ethynylpyridine derivatives could lead to significant inhibition of GCN2, resulting in impaired cellular stress responses and potential toxicity . These dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

4-Ethynylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s role as a GCN2 inhibitor influences amino acid metabolism and protein synthesis . By modulating the activity of key enzymes, 4-Ethynylpyridine can alter metabolite levels and impact overall cellular metabolism. This interaction underscores the compound’s potential in therapeutic applications targeting metabolic disorders.

Transport and Distribution

Within cells and tissues, 4-Ethynylpyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of 4-Ethynylpyridine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding the subcellular localization of 4-Ethynylpyridine is essential for elucidating its role in cellular processes and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethynylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-vinylpyridine with a suitable reagent to introduce the ethynyl group. Another method includes the use of hexa-n-butyldisiloxane and pyridine, 4-[(trimethylsilyl)ethynyl]- .

Industrial Production Methods: In industrial settings, 4-Ethynylpyridine is often produced through the reaction of 4-bromopyridine with acetylene in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethynylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into different pyridine-based compounds.

Substitution: It can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Various hydrogenated pyridine compounds.

Substitution: Halogenated pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2-Ethynylpyridine

- 3-Ethynylpyridine

- 4-Ethynylthiophene

Comparison: 4-Ethynylpyridine is unique due to its position of the ethynyl group on the pyridine ring, which influences its reactivity and the types of complexes it can form. Compared to 2-Ethynylpyridine and 3-Ethynylpyridine, the 4-position allows for more stable and diverse coordination complexes .

Eigenschaften

IUPAC Name |

4-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEDJRHULYIJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349063 | |

| Record name | 4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-22-7 | |

| Record name | 4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Ethynylpyridine?

A1: 4-Ethynylpyridine has a molecular formula of C7H5N and a molecular weight of 103.12 g/mol.

Q2: What spectroscopic data is available for characterizing 4-Ethynylpyridine?

A2: Various spectroscopic techniques are used to characterize 4-Ethynylpyridine, including:

- FT-IR: This technique helps identify the characteristic stretching frequencies of the C≡C and C=N bonds present in the molecule. [, ]

- NMR (1H and 13C): NMR provides information about the electronic environment and connectivity of the atoms in the molecule. [, , ]

- FABMS: This technique provides the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features. [, ]

Q3: Is 4-Ethynylpyridine air- and water-stable?

A3: While not explicitly stated in every paper, 4-Ethynylpyridine-containing complexes have been reported as air- and water-stable solids with decomposition points above 170 °C. []

Q4: How does 4-Ethynylpyridine contribute to the formation of stable supramolecular architectures?

A4: The linear geometry and rigid structure of 4-Ethynylpyridine, combined with its ability to act as a bridging ligand, make it suitable for constructing stable supramolecular architectures like metallacycles and cages. [, ]

Q5: How does 4-Ethynylpyridine interact with metal centers in complex formation?

A5: 4-Ethynylpyridine typically acts as a bridging ligand, coordinating to metal centers through its nitrogen lone pair. [, , , , , , ]

Q6: Can 4-Ethynylpyridine act as a terminal ligand in metal complexes?

A6: Yes, 4-Ethynylpyridine can function as both a terminal and bridging ligand. []

Q7: How does 4-Ethynylpyridine contribute to the properties of metal complexes used in molecular electronics?

A7: The ethynyl moiety in 4-Ethynylpyridine provides a conjugated pathway for electron transfer when incorporated into metal complexes, making it relevant for molecular electronics. [, ]

Q8: What role does 4-Ethynylpyridine play in the development of fluorescent sensors?

A8: 4-Ethynylpyridine derivatives have been explored as pH sensors using surface-enhanced Raman scattering (SERS). The SERS signal of 4-Ethynylpyridine on gold nanoparticle surfaces shows pH-dependent variations, allowing for sensitive hydroxide ion detection. []

Q9: What are the applications of 4-Ethynylpyridine in supramolecular chemistry?

A9: 4-Ethynylpyridine serves as a versatile building block for constructing various supramolecular architectures, including metallacycles, cages, and polymers. [, , , ] Its rigid linear structure and ability to form coordination bonds with metal ions make it particularly attractive for creating well-defined geometric shapes and cavities.

Q10: How does 4-Ethynylpyridine contribute to the fluorescence properties of Bodipy dyes in cavitand assemblies?

A10: By replacing the fluorine atoms in Bodipy dyes with 4-Ethynylpyridine, the resulting building blocks self-assemble with metal ions to form fluorescent rhomboid cavitands. Notably, this assembly process preserves the inherent photophysical properties of the Bodipy dye. []

Q11: Have computational methods been used to study 4-Ethynylpyridine and its derivatives?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to understand the electronic structure, reactivity, and optical properties of 4-Ethynylpyridine derivatives and their metal complexes. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)